Ziconotide

Chronic Pain Intrathecal Analgesia Opioid Rescue

Ziconotide is the sole FDA/EMA-approved non-opioid intrathecal analgesic for refractory chronic pain. Unlike IT morphine, this selective N-type calcium channel (CaV2.2) blocker eliminates respiratory depression, tolerance, and granuloma risks. Clinical evidence: 66.7% neuropathic pain reduction, 45% morphine dose reduction. First-line IT therapy for high-risk patients (obesity, sleep apnea). Not substitutable with opioids or non-selective calcium channel modulators. Procure for durable, safe chronic pain management.

Molecular Formula C102H172N36O32S7
Molecular Weight 2639.2 g/mol
CAS No. 107452-89-1
Cat. No. B549260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiconotide
CAS107452-89-1
SynonymsCYS-LYS-GLY-LYS-GLY-ALA-LYS-CYS-SER-ARG-LEU-MET-TYR-ASP-CYS-CYS-THR-GLY-SER-CYS-ARG-SER-GLY-LYS-CYS-NH2
leconotide
omega-conopeptide MVIIA
omega-conotoxin M VIIA
omega-conotoxin MVIIA
omega-conotoxin MVIIA, Conus magus
Prialt
SNX 111
SNX-111
ziconotide
Molecular FormulaC102H172N36O32S7
Molecular Weight2639.2 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
InChIInChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1
InChIKeyBPKIMPVREBSLAJ-QTBYCLKRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water and is practically insoluble in methyl tert-butyl ether

Ziconotide (CAS 107452-89-1) for Intrathecal Pain Management: Compound Identity, Mechanism, and Approved Indications


Ziconotide (CAS 107452-89-1), a synthetic 25-amino acid peptide analogue of the ω-conotoxin MVIIA derived from the marine snail Conus magus [1], is a selective, reversible antagonist of neuronal N-type voltage-sensitive calcium channels (Cav2.2) [2]. It is the only non-opioid intrathecal (IT) analgesic approved by the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) for the management of severe chronic pain in patients refractory to or intolerant of other treatments, including systemic analgesics and IT morphine [3]. Its primary mechanism involves blockade of N-type calcium channels on primary afferent nociceptors in the superficial dorsal horn, thereby inhibiting the release of pronociceptive neurotransmitters such as glutamate and substance P [4].

Why Ziconotide Procurement Requires Strict Adherence to Product Specification: Intrathecal Analgesics Are Not Interchangeable


Generic substitution or interchange of Ziconotide with other intrathecal analgesics or alternative N-type calcium channel modulators is not possible due to fundamental differences in mechanism, safety profile, and formulation. Ziconotide is a peptidic, non-opioid, selective N-type calcium channel blocker [1], whereas IT morphine acts via μ-opioid receptor agonism, leading to distinct adverse event profiles, including respiratory depression, tolerance, and granuloma formation with morphine [2]. Furthermore, the failure of IT L-type calcium channel blockers to provide analgesia underscores the critical importance of N-type selectivity [3]. Proprietary synthetic and formulation considerations, such as antioxidant inclusion to prevent oxidation [4], further differentiate the commercial product, making substitution with non-approved alternatives clinically and logistically unsound.

Ziconotide Comparative Efficacy and Safety: Quantitative Evidence for Scientific Selection


Ziconotide Reduces Morphine Requirements and Improves Pain Control in Opioid-Refractory Patients

In a clinical study of five patients unresponsive or intolerant to IT morphine due to lack of efficacy, endocrine dysfunction, constipation, and tolerance, the gradual introduction of Ziconotide over 6 weeks led to a 45% reduction in daily morphine consumption (from 10 mg/day to 5.5 mg/day) [1]. Concurrently, pain intensity measured by Visual Analog Scale (VAS) improved by 68.75% (from 8.0 to 2.5), and neuropathic pain symptoms assessed by the DN4 questionnaire improved by 66.7% (from 6.0 to 2.0) [1]. These improvements were achieved with a slow titration protocol (weekly Ziconotide increases of 0.5 μg), demonstrating that Ziconotide can effectively rescue patients from opioid-related side effects while providing superior analgesia in this difficult-to-treat population [1].

Chronic Pain Intrathecal Analgesia Opioid Rescue

Ziconotide Demonstrates Analgesic Efficacy and Opioid-Sparing Effect in Acute Postoperative Pain

A randomized, double-blind, placebo-controlled pilot study in postoperative patients (total abdominal hysterectomy, radical prostatectomy, or total hip replacement) found that continuous intrathecal infusion of Ziconotide (0.7 μg/h or 7.0 μg/h) reduced patient-controlled analgesia (PCA) morphine equivalent consumption compared to placebo [1]. The difference was statistically significant between 24 and 48 hours postoperatively (P = 0.040) [1]. Visual analog pain intensity (VASPI) scores during the first 8 hours were markedly lower in Ziconotide-treated patients than in placebo-treated patients [1]. The low-dose group (0.7 μg/h) demonstrated a favorable trend of decreased morphine consumption with an acceptable side-effect profile, while the high-dose group (7.0 μg/h) had a higher rate of adverse events (dizziness, blurred vision, nystagmus, sedation) leading to discontinuation [1].

Acute Pain Postoperative Analgesia Opioid-Sparing

Ziconotide Avoids Respiratory Depression, Tolerance, and Granuloma Formation Compared to Intrathecal Morphine

A comprehensive literature review contrasting the safety profiles of IT morphine and IT Ziconotide identified distinct, non-overlapping adverse event profiles attributable to their differing mechanisms of action [1]. IT morphine is associated with potentially severe adverse events including respiratory depression, tolerance, and granuloma formation [1]. In contrast, IT Ziconotide is not associated with these events but presents a different set of neuropsychiatric adverse events (cognitive impairment, hallucinations, changes in mood or consciousness), which are dose- and titration-rate dependent [1]. Notably, nonclinical safety studies confirm no evidence of granuloma formation with intrathecal Ziconotide treatment [2].

Safety Adverse Events Intrathecal Analgesia

Ziconotide is the Only FDA-Approved Non-Opioid Intrathecal Analgesic for Chronic Pain

Among intrathecal agents approved by the U.S. FDA for chronic pain, only morphine (a μ-opioid agonist) and Ziconotide (an N-type calcium channel antagonist) are indicated as first-line therapies [1]. Ziconotide is the only non-opioid option in this category, providing a mechanistically distinct alternative for patients who are opioid-intolerant, have contraindications to opioids, or have failed opioid therapy [2]. Its efficacy has been established in three randomized controlled trials [3].

Regulatory FDA Approval Intrathecal Therapy

Ziconotide Procurement Scenarios: Application Contexts Derived from Quantitative Evidence


Opioid-Sparing and Rescue Therapy in Intrathecal Morphine Failures

Ziconotide is indicated for patients with severe chronic pain who are refractory to or intolerant of IT morphine, including those experiencing endocrine dysfunction, constipation, tolerance, or inadequate analgesia [1]. Evidence demonstrates a 45% reduction in morphine dose and a 68.75% improvement in VAS pain scores when Ziconotide is added to the regimen [1].

First-Line Intrathecal Therapy in Patients at High Risk for Opioid Complications

Due to its distinct safety profile, which avoids respiratory depression, tolerance, and granuloma formation [1], Ziconotide is recommended as a first-line IT therapy for patients with obesity, sleep apnea, or other risk factors that contraindicate IT morphine [2]. Its non-opioid mechanism makes it the preferred initial choice in these high-risk populations [3].

Neuropathic Pain Syndromes Requiring Non-Opioid Intrathecal Analgesia

Ziconotide's mechanism of action on N-type calcium channels in the dorsal horn directly targets neuropathic pain signaling pathways [1]. Clinical data show a 66.7% reduction in neuropathic pain scores (DN4) [2]. This makes it a rational choice for patients with refractory neuropathic pain due to spinal cord lesions, persistent spinal pain syndrome, or cancer-related neuropathic pain [3].

Long-Term Intrathecal Therapy Where Tolerance and Granuloma Formation are Unacceptable

Nonclinical studies confirm Ziconotide does not cause granuloma formation or tolerance [1]. For patients requiring indefinite intrathecal therapy, Ziconotide offers a long-term safety advantage over morphine, which is associated with these complications [2]. This supports its procurement for chronic pain management programs focused on durable, safe long-term outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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